N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
This compound features a benzamide core substituted with a 5-bromo group and a 1,2,3,4-tetraazol-1-yl moiety. The benzimidazole ring is linked via an ethyl group to the amide nitrogen. The tetraazole ring, known for hydrogen-bonding capabilities, may contribute to binding affinity in biological or catalytic contexts .
Properties
Molecular Formula |
C17H14BrN7O |
|---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14BrN7O/c18-11-5-6-15(25-10-20-23-24-25)12(9-11)17(26)19-8-7-16-21-13-3-1-2-4-14(13)22-16/h1-6,9-10H,7-8H2,(H,19,26)(H,21,22) |
InChI Key |
KXZYGDGPSOWDRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide may involve multistep reactions. Unfortunately, specific literature on its preparation is scarce. industrial production methods likely employ efficient and scalable processes.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
-
Substitution Reactions: : The bromine atom can undergo substitution reactions (e.g., nucleophilic substitution) to replace it with other functional groups.
-
Oxidation/Reduction Reactions: : Depending on reaction conditions, it may be oxidized or reduced.
-
Common Reagents: : Reagents like strong acids, bases, and metal catalysts may be used.
-
Major Products: : The specific products formed depend on the reaction conditions. For example, substitution may yield different derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide finds applications in:
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with molecular targets or pathways related to its electronic properties.
Comparison with Similar Compounds
Benzimidazole-Thiadiazole Derivatives
Example Compounds :
- N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-phenyl-1,3,4-thiadiazol-2-amine
- N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Key Differences :
The tetraazole ring in the target compound offers four nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to the sulfur-containing thiadiazole.
Benzimidazole-Benzamide Derivatives
Comparison :
- Functional Groups : The target compound lacks the N,O-bidentate directing group (hydroxy and dimethyl) present in the analog but includes a tetraazole, which could act as a metal-coordinating site.
- Applications : While the analog is tailored for metal-catalyzed C–H functionalization, the target compound’s bromine and tetraazole may favor pharmacological applications (e.g., antimicrobial or kinase inhibition).
Triazole-Based Derivatives
Example Compound :
Contrast :
- Heterocycle Position : The target compound’s tetraazole (1,2,3,4-system) differs from the triazole (1,2,3-system) in the analog, altering electron distribution and steric bulk.
- Synthesis : Click chemistry is used for triazole derivatives, whereas the target compound may require traditional coupling methods (e.g., amide bond formation between benzimidazole-ethylamine and bromo-tetraazole benzoyl chloride).
Physicochemical and Pharmacological Implications
- Solubility : The bromine atom and tetraazole ring may reduce aqueous solubility relative to hydroxy- or methoxy-substituted analogs, necessitating formulation adjustments for drug delivery.
- Thermal Stability : Melting points of analogs range from 175–224°C , suggesting the target compound likely exhibits similar thermal stability, though experimental validation is needed.
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide, with CAS Number 1574479-22-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 412.2 g/mol. The compound features a complex structure that includes a benzimidazole moiety and a tetraazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄BrN₇O |
| Molecular Weight | 412.2 g/mol |
| CAS Number | 1574479-22-3 |
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and tetraazole rings exhibit notable antimicrobial properties. For instance, derivatives of benzimidazole have shown significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
In vitro studies have demonstrated that compounds similar to this compound can inhibit bacterial growth at low concentrations. The minimum inhibitory concentration (MIC) values for some derivatives range from 12.5 to 25 μg/mL against resistant strains .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. The presence of the tetraazole ring has been associated with apoptosis induction in cancer cells. In studies involving similar compounds, the MTT assay revealed significant cytotoxic effects against various cancer cell lines .
Case Study:
A study published in MDPI demonstrated that N-acylated thiazole derivatives exhibited high apoptosis percentages in cancer cells compared to standard treatments like cisplatin. This suggests that modifications to the benzimidazole and tetraazole structures could enhance anticancer efficacy .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
- Disruption of Cellular Membranes: The lipophilic nature of the compound may allow it to integrate into cellular membranes, disrupting their integrity and function.
- Induction of Apoptosis: The presence of specific functional groups may trigger apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
